molecular formula C9H12ClNO B2457060 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole CAS No. 1514651-23-0

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole

Cat. No.: B2457060
CAS No.: 1514651-23-0
M. Wt: 185.65
InChI Key: VCZVIDFMXJNDPM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of a chloromethyl group and a cyclopentyl ring attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the oxazole ring. The chloromethyl group is introduced through a chloromethylation reaction, which involves the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Formation of azide or thiocyanate derivatives.

    Oxidation Products: Formation of oxazole derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Formation of saturated heterocyclic compounds.

Scientific Research Applications

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2-oxazole: Similar structure but with a phenyl group instead of a cyclopentyl ring.

    3-(Chloromethyl)-5-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a cyclopentyl ring.

    3-(Chloromethyl)-5-ethyl-1,2-oxazole: Similar structure but with an ethyl group instead of a cyclopentyl ring.

Uniqueness

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopentyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZVIDFMXJNDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NO2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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